CHlorin e6 trimethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

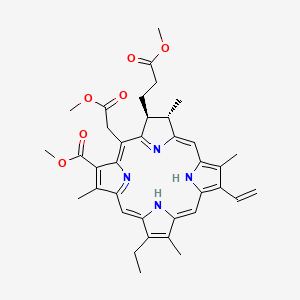

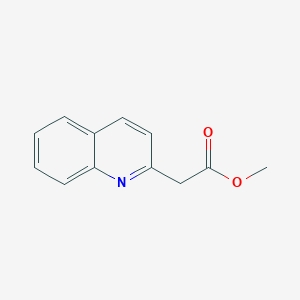

Chlorine e6 triméthyl ester : est un dérivé du méthylphéophorbide-a et est connu pour son rôle de photosensibilisateur en photothérapie dynamique (PDT). Ce composé est dérivé de la chlorophylle et a une formule moléculaire de C37H42N4O6 avec un poids moléculaire de 638,75 g/mol . Il se présente sous la forme d'un solide brun à noir soluble dans le diméthylsulfoxyde (DMSO) et d'autres solvants organiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le triméthyl ester de chlorine e6 est synthétisé à partir de la chlorophylle-a par une série de réactions chimiques. Le processus implique l'élimination du magnésium de la chlorophylle-a pour former le phéophorbide-a, suivi d'une méthylation pour produire le méthylphéophorbide-a. L'étape finale implique une estérification pour former le triméthyl ester de chlorine e6 .

Méthodes de production industrielle : La production industrielle du triméthyl ester de chlorine e6 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de conditions de réaction contrôlées pour garantir la constance et la qualité du produit final. Les conditions de réaction incluent généralement l'utilisation de solvants organiques, de températures contrôlées et de catalyseurs spécifiques pour faciliter les réactions .

Analyse Des Réactions Chimiques

Types de réactions : Le triméthyl ester de chlorine e6 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier le composé en vue d'applications spécifiques .

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés pour oxyder le triméthyl ester de chlorine e6.

Réduction : Des réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés pour réduire le composé.

Substitution : Les réactions de substitution font souvent appel à des nucléophiles tels que des amines ou des thiols dans des conditions basiques.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des dérivés de chlorine réduits .

Applications De Recherche Scientifique

Chimie : Le triméthyl ester de chlorine e6 est utilisé comme photosensibilisateur en photothérapie dynamique (PDT) pour le traitement de divers cancers. Il est également utilisé dans l'étude des propriétés photophysiques et photochimiques des chlorines .

Biologie : En recherche biologique, le triméthyl ester de chlorine e6 est utilisé pour étudier les mécanismes d'absorption cellulaire, de localisation et de phototoxicité. Il est également utilisé dans le développement de systèmes de délivrance ciblée de médicaments .

Médecine : Le triméthyl ester de chlorine e6 est largement utilisé en photothérapie dynamique pour le traitement des cancers, notamment les cancers de la peau, du poumon et de la vessie. Il est également étudié pour son potentiel dans le traitement d'autres maladies telles que la dégénérescence maculaire liée à l'âge .

Industrie : Dans le secteur industriel, le triméthyl ester de chlorine e6 est utilisé dans le développement de dispositifs et de formulations de photothérapie dynamique. Il est également utilisé dans la production d'agents d'imagerie photoacoustique .

Mécanisme d'action

Le triméthyl ester de chlorine e6 exerce ses effets par la génération d'espèces réactives de l'oxygène (ROS) lors de l'exposition à la lumière. Le composé absorbe la lumière et subit une réaction photochimique pour produire de l'oxygène singulet, une forme hautement réactive de l'oxygène. Cet oxygène singulet induit un stress oxydant, conduisant à des dommages cellulaires et à l'apoptose .

Cibles moléculaires et voies : Les principales cibles moléculaires du triméthyl ester de chlorine e6 comprennent les membranes cellulaires, les protéines et les acides nucléiques. Le composé se localise dans le réticulum endoplasmique, les complexes de Golgi et les mitochondries, où il induit des dommages oxydatifs . Les voies impliquées dans son mécanisme d'action comprennent l'activation des voies apoptotiques et la perturbation de l'homéostasie cellulaire .

Mécanisme D'action

Chlorin e6 trimethyl ester exerts its effects through the generation of reactive oxygen species (ROS) upon exposure to light. The compound absorbs light and undergoes a photochemical reaction to produce singlet oxygen, a highly reactive form of oxygen. This singlet oxygen induces oxidative stress, leading to cellular damage and apoptosis .

Molecular Targets and Pathways: The primary molecular targets of this compound include cellular membranes, proteins, and nucleic acids. The compound localizes in the endoplasmic reticulum, Golgi complexes, and mitochondria, where it induces oxidative damage . The pathways involved in its mechanism of action include the activation of apoptotic pathways and the disruption of cellular homeostasis .

Comparaison Avec Des Composés Similaires

Composés similaires :

Chlorine e6 : Un composé étroitement apparenté utilisé en photothérapie dynamique avec des propriétés photosensibilisatrices similaires.

Rhodin g 7 7 1-éthyl ester : Un dérivé de la chlorine e6 avec une cytotoxicité et une activité photodynamique plus élevées.

Méthylphéophorbide-a : Le précurseur du triméthyl ester de chlorine e6, utilisé dans la synthèse de divers dérivés de chlorine.

Unicité : Le triméthyl ester de chlorine e6 est unique en raison de son efficacité photosensibilisatrice élevée et de sa capacité à générer efficacement de l'oxygène singulet. Sa forme de triméthyl ester améliore sa solubilité et son absorption cellulaire, ce qui en fait un photosensibilisateur plus efficace que son composé parent, la chlorine e6 .

Propriétés

Numéro CAS |

35038-32-5 |

|---|---|

Formule moléculaire |

C37H42N4O6 |

Poids moléculaire |

638.8 g/mol |

Nom IUPAC |

methyl 12-ethenyl-7-ethyl-20-(2-methoxy-2-oxoethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylate |

InChI |

InChI=1S/C37H42N4O6/c1-10-22-18(3)26-15-28-20(5)24(12-13-32(42)45-7)35(40-28)25(14-33(43)46-8)36-34(37(44)47-9)21(6)29(41-36)17-31-23(11-2)19(4)27(39-31)16-30(22)38-26/h10,15-17,20,24,38-39H,1,11-14H2,2-9H3 |

Clé InChI |

SLLLYKPHDYTLSL-UHFFFAOYSA-N |

SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)OC)CC(=O)OC)CCC(=O)OC)C)C)C=C)C |

SMILES isomérique |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)OC)CC(=O)OC)CCC(=O)OC)C)C)C=C)C |

SMILES canonique |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)OC)CC(=O)OC)CCC(=O)OC)C)C)C=C)C |

Key on ui other cas no. |

71217-51-1 35038-32-5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Piperidinecarboxylic acid, 4-[(4-formylphenoxy)methyl]-, 1,1-dimethylethyl ester](/img/structure/B1366508.png)

![2-[(S)-1-(tert-Butoxycarbonylamino)-2-methylpropyl]oxazole-4-carboxylic acid](/img/structure/B1366516.png)

![5-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1366521.png)